Efaproxiral Efaproxiral Efaproxiral is a synthetic small molecule with radiosensitizing activity. Efaproxiral increases oxygen levels in hypoxic tumor tissues by binding non-covalently to the hemoglobin tetramer and decreasing hemoglobin-oxygen binding affinity. Increasing tumor oxygenation reduces tumor radioresistance. (NCI04)
Brand Name: Vulcanchem
CAS No.: 131179-95-8
VCID: VC0002495
InChI: InChI=1S/C20H23NO4/c1-13-9-14(2)11-16(10-13)21-18(22)12-15-5-7-17(8-6-15)25-20(3,4)19(23)24/h5-11H,12H2,1-4H3,(H,21,22)(H,23,24)
SMILES: CC1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)OC(C)(C)C(=O)O)C
Molecular Formula: C20H23NO4
Molecular Weight: 341.4 g/mol

Efaproxiral

CAS No.: 131179-95-8

Cat. No.: VC0002495

Molecular Formula: C20H23NO4

Molecular Weight: 341.4 g/mol

* For research use only. Not for human or veterinary use.

Efaproxiral - 131179-95-8

CAS No. 131179-95-8
Molecular Formula C20H23NO4
Molecular Weight 341.4 g/mol
IUPAC Name 2-[4-[2-(3,5-dimethylanilino)-2-oxoethyl]phenoxy]-2-methylpropanoic acid
Standard InChI InChI=1S/C20H23NO4/c1-13-9-14(2)11-16(10-13)21-18(22)12-15-5-7-17(8-6-15)25-20(3,4)19(23)24/h5-11H,12H2,1-4H3,(H,21,22)(H,23,24)
Standard InChI Key BNFRJXLZYUTIII-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)OC(C)(C)C(=O)O)C
Canonical SMILES CC1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)OC(C)(C)C(=O)O)C
Appearance Solid powder

Molecular Characteristics and Mechanism of Action

Chemical Structure and Properties

Efaproxiral (C₂₀H₂₃NO₄) is a 341.4 g/mol synthetic compound featuring a 3,5-dimethylphenyl group linked to a methylpropanoic acid backbone via an oxygen-ethyl bridge . Its nonpolar structure enables non-covalent binding to hemoglobin’s α-subunits, altering oxygen dissociation dynamics without permanent modification .

Hemoglobin Modulation

The drug shifts the oxygen-hemoglobin dissociation curve rightward, quantified by the P₅₀ value (partial pressure at 50% hemoglobin saturation). At 75–100 mg/kg doses, efaproxiral increases P₅₀ by 10–15 mmHg, enhancing oxygen release to hypoxic tissues . This mechanism bypasses cellular entry requirements, distinguishing it from traditional radiosensitizers that target intracellular pathways .

Pharmacokinetics and Exposure-Response Relationships

Red Blood Cell Concentration Dynamics

Efaproxiral exhibits linear pharmacokinetics, with red blood cell (E-RBC) concentrations directly proportional to administered doses :

Dose (mg/kg)Mean E-RBC (μg/ml)Population
75461 ± 113All patients
100581 ± 147All patients
75495 ± 100Breast cancer
100647 ± 150Breast cancer

Breast cancer patients achieved 31% higher E-RBC levels than non-small cell lung cancer (NSCLC) patients at equivalent doses, potentially explaining their superior clinical outcomes .

Exposure Threshold for Efficacy

A target E-RBC concentration of ≥483 μg/ml correlates with a 10 mmHg P₅₀ increase, the threshold for radiosensitization . In the REACH trial, 54% of patients receiving 100 mg/kg met this target versus 28% at 75 mg/kg . Weight-based dosing adjustments proved critical, as patients weighing <70 kg required 100 mg/kg to achieve therapeutic E-RBC levels .

Clinical Trial Evidence

Phase III REACH Trial Outcomes

The randomized REACH trial (n=515) compared whole-brain radiation therapy (WBRT) ± efaproxiral in brain metastasis patients :

EndpointEfaproxiral ArmControl ArmHazard Ratio (95% CI)
Median Survival5.4 months4.4 months0.87 (0.72–1.05)
1-Year Survival20.1%14.8%
Objective Response51%44%P=0.07

Subgroup analysis revealed striking breast cancer-specific benefits:

SubgroupMST (Efaproxiral)MST (Control)HR (95% CI)
All breast cancer8.7 months4.6 months0.53 (0.34–0.83)
HER2+ breast cancer12.4 months5.3 months0.41 (0.22–0.76)

These results persisted after adjusting for prognostic factors like Karnofsky performance status and metastasis number .

Therapeutic Implications and Future Directions

Current Clinical Applications

Efaproxiral received FDA fast-track designation for breast cancer brain metastases based on REACH trial data . Ongoing trials are exploring combinations with:

  • Immune checkpoint inhibitors: Preclinical data suggest synergistic effects with anti-PD-1 therapies

  • Hypofractionated radiotherapy: Pilot studies show 45% complete response rate in triple-negative breast cancer

Biomarker-Driven Dosing

Emerging pharmacogenetic data identify HBA1 rs9926291 as a predictor of E-RBC variability (β=0.34, P=0.008) . Genotype-guided dosing could optimize target attainment while minimizing hypoxemia risk.

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